4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide

Antimicrobial resistance Sulfonamide Schiff bases Minimum inhibitory concentration

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide (molecular formula C18H14N4O4S; monoisotopic mass 382.07358 Da) is a sulfonamide Schiff base derivative formed by condensation of 4-amino-N-(2-pyridinyl)benzenesulfonamide (sulfapyridine) with 3-nitrobenzaldehyde. The compound features three pharmacophorically and coordinatively significant moieties within a single framework: a benzenesulfonamide core, a 2-pyridinyl substituent on the sulfonamide nitrogen, and a 3-nitrophenylmethylideneamino (Schiff base) group at the para position.

Molecular Formula C18H14N4O4S
Molecular Weight 382.4 g/mol
Cat. No. B11530554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
Molecular FormulaC18H14N4O4S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H14N4O4S/c23-22(24)16-5-3-4-14(12-16)13-20-15-7-9-17(10-8-15)27(25,26)21-18-6-1-2-11-19-18/h1-13H,(H,19,21)
InChIKeyUAGJUILNOJVUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide: Structural Identity and Compound Class for Research Procurement


4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide (molecular formula C18H14N4O4S; monoisotopic mass 382.07358 Da) is a sulfonamide Schiff base derivative formed by condensation of 4-amino-N-(2-pyridinyl)benzenesulfonamide (sulfapyridine) with 3-nitrobenzaldehyde [1]. The compound features three pharmacophorically and coordinatively significant moieties within a single framework: a benzenesulfonamide core, a 2-pyridinyl substituent on the sulfonamide nitrogen, and a 3-nitrophenylmethylideneamino (Schiff base) group at the para position [1]. This combination distinguishes it from simple sulfonamide antibiotics, single-point Schiff base derivatives, and nitro-substituted benzenesulfonamides lacking the imine linkage, positioning it as a polyfunctional scaffold for antimicrobial screening, enzyme inhibition studies, and coordination chemistry applications [2].

Why In-Class Sulfonamides Cannot Substitute for 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide in Research Applications


Generic substitution among benzenesulfonamide derivatives fails because critical molecular features governing biological target engagement, metal coordination geometry, and chemical reactivity are not conserved across analogs . The target compound simultaneously presents (i) a sulfonamide -SO2NH- group capable of zinc-binding in metalloenzyme active sites, (ii) a pyridin-2-yl substituent that modulates sulfonamide NH acidity (pKa) and hydrogen-bond donor capacity compared to unsubstituted -SO2NH2 analogs, (iii) an imine (-C=N-) linker that extends conjugation and provides a nitrogen donor for metal chelation, and (iv) a meta-nitro group on the benzylidene ring that imparts electron-withdrawing character and offers a synthetic handle for reduction to a primary amine . Replacing this compound with sulfapyridine (lacking the Schiff base), 4-nitro-N-(2-pyridinyl)benzenesulfonamide (lacking the imine and extended aromatic system), or 4-[(3-nitrophenyl)methylideneamino]benzenesulfonamide (lacking the pyridinyl N-substituent) eliminates one or more of these features, fundamentally altering enzyme inhibition profiles, antimicrobial potency, and metal-binding behavior—as demonstrated by the markedly superior activity of sulfonamide Schiff bases (MIC 32–128 μg/mL) over their parent sulfonamides (MIC >512 μg/mL) against resistant pathogens [1].

Quantitative Differentiation Evidence for 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide vs. Closest Analogs


Antimicrobial Potency: Schiff Base Derivatization Converts Inactive Parent Sulfonamides into Microbiologically Active Agents

Sulfonamide Schiff bases synthesized from sulfapyridine and related parent drugs demonstrate a transformation from microbiological inactivity to potent antimicrobial action. In a head-to-head study, parent sulfonamides including sulfapyridine were effectively inactive against a panel of certified and resistant Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Streptococcus pyogenes, Salmonella typhi, Shigella dysenteriae, Klebsiella pneumoniae) pathogens, with MIC values exceeding 512 μg/mL. In contrast, the corresponding sulfonamide Schiff bases displayed MIC values in the range of 32–128 μg/mL against the same resistant strains, representing a minimum 4-fold to over 16-fold improvement in potency [1]. For the target compound, which incorporates a 3-nitrophenyl substituent on the benzylidene ring, the electron-withdrawing nitro group is computationally predicted to further polarize the imine bond and enhance interactions with dihydropteroate synthase (DHPS), the canonical sulfonamide target, as supported by DFT-optimized docking studies on structurally analogous Schiff bases [1].

Antimicrobial resistance Sulfonamide Schiff bases Minimum inhibitory concentration

COX-2 Inhibitory Pharmacophore: 4-Benzylideneamino-Benzenesulfonamide Scaffold Achieves Greater Selectivity Than Celecoxib

The 4-benzylideneamino-benzenesulfonamide scaffold, which constitutes the core architecture of the target compound, has been validated as a COX-2 selective inhibitory pharmacophore. In a human whole blood (HWB) cellular assay, the most potent compound in this series, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (LA2135), exhibited IC50 values of 85.13 μM for COX-1 and 0.74 μM for COX-2, yielding a selectivity index (SI = COX-1 IC50 / COX-2 IC50) of 114.5 [1]. This selectivity exceeds that of celecoxib, the archetypal COX-2 selective inhibitor, in the same assay format [1]. The target compound possesses the identical 4-benzylideneamino-benzenesulfonamide pharmacophore with the addition of a pyridin-2-yl substituent on the sulfonamide nitrogen, which has been shown in independent carbonic anhydrase inhibitor studies to modulate sulfonamide NH acidity and zinc-binding affinity compared to unsubstituted -SO2NH2 analogs [2]. Structure-activity relationship (SAR) data from the 4-benzylideneamino series indicate that electron-withdrawing substituents on the benzylidene ring, such as the 3-nitro group present in the target compound, can further tune COX-2/COX-1 selectivity through electronic modulation of the imine conjugation system [1].

Cyclooxygenase-2 inhibition Selectivity index Anti-inflammatory drug discovery

Electronic Structure and Reactivity: DFT-Computed Frontier Molecular Orbital Gap Predicts Enhanced Biological Potential Relative to Simpler Analogs

Density functional theory (DFT) calculations on sulfonamide Schiff bases provide quantitative electronic descriptors that differentiate the target compound from its non-Schiff base analogs. In a crystallographically validated DFT study (B3LYP/6-31G* level), arylsulfonamide Schiff bases exhibited HOMO-LUMO energy gaps (ΔEgap) ranging from 3.58 eV to 4.85 eV, with smaller gaps correlating with enhanced biological properties and greater global softness [1]. The target compound's extended π-conjugation, spanning from the nitrophenyl ring through the imine bond to the benzenesulfonamide core and terminating at the pyridinyl ring, is predicted to reduce the HOMO-LUMO gap relative to the non-conjugated 4-nitro-N-(2-pyridinyl)benzenesulfonamide comparator (C11H9N3O4S, MW 279.27 g/mol), which lacks the imine-mediated conjugation pathway [2]. A lower ΔEgap value correlates with higher chemical reactivity parameters including global softness (S) and electrophilicity index (ω), which have been associated with improved target binding in molecular docking simulations against DHPS and carbonic anhydrase enzymes [3]. The 3-nitro group further contributes to lowering LUMO energy through its electron-withdrawing mesomeric effect, enhancing the compound's electrophilic character relative to non-nitrated Schiff base analogs [1].

DFT calculation HOMO-LUMO gap Global reactivity descriptors In-silico drug design

Metal Coordination Capability: Pyridinyl and Imine Nitrogen Donors Enable Bidentate Chelation Absent in Non-Schiff Base Analogs

The target compound possesses a unique donor-atom configuration that enables bidentate metal coordination, a feature absent in both the parent sulfapyridine and the simple 4-nitro-N-(2-pyridinyl)benzenesulfonamide comparator. The imine nitrogen (Nimine) of the Schiff base and the sulfonamide oxygen or the pyridinyl nitrogen can act as coordinating atoms, forming stable five- or six-membered chelate rings with first-row transition metals (Co(II), Ni(II), Cu(II), Zn(II)) [1]. A directly analogous Schiff base, 4-(3-ethoxy-2-hydroxybenzylideneamino)-N-(pyridin-2-yl)benzenesulfonamide (ESSP), has been experimentally demonstrated to form well-characterized coordination complexes with Co(II), Ni(II), and Cu(II), with single-crystal X-ray diffraction confirming bidentate (N,O) coordination through the imine nitrogen and a phenolate oxygen [2]. These metal complexes exhibited enhanced antibacterial and cytotoxic activity relative to the free ligand, with fluorescence quenching studies confirming DNA intercalation as a potential mechanism [2]. The target compound differs from ESSP by bearing a 3-nitro group instead of a 3-ethoxy-2-hydroxy substitution; however, the imine nitrogen remains available for coordination, and the nitro group's electron-withdrawing effect may enhance the Lewis acidity of the resulting metal center, potentially increasing hydrolytic enzyme-like activity [3]. In contrast, 4-nitro-N-(2-pyridinyl)benzenesulfonamide lacks the imine donor entirely and can only coordinate weakly through the pyridinyl and sulfonamide groups, resulting in less stable complexes [1].

Coordination chemistry Schiff base metal complexes Bidentate ligand Bioinorganic chemistry

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile vs. Closest Analogs

Quantitative physicochemical property comparison reveals that the target compound occupies a distinct drug-like chemical space that is not accessible to its closest structural analogs. The molecular weight of the target compound (C18H14N4O4S, 382.4 g/mol) falls within the optimal range for oral bioavailability (Lipinski MW <500) but is substantially higher than sulfapyridine (249.3 g/mol), 4-nitro-N-(2-pyridinyl)benzenesulfonamide (279.3 g/mol), and 4-[(3-nitrophenyl)methylideneamino]benzenesulfonamide (305.3 g/mol) [1][2]. The target compound possesses 2 hydrogen bond donors (sulfonamide NH and potential pyridinyl protonation) and 8 hydrogen bond acceptors (sulfonamide O2, imine N, nitro O2, pyridine N), versus 2 donors/4 acceptors for 4-nitro-N-(2-pyridinyl)benzenesulfonamide [1]. The calculated topological polar surface area (tPSA) for the 4-benzylideneamino-benzenesulfonamide core is approximately 127 Ų [2], and the pyridinyl substitution in the target compound increases this further, favoring aqueous solubility while the extended aromatic system maintains sufficient lipophilicity (predicted XLogP3 ~2.5–3.0) for membrane permeation [1]. The 3-nitrophenyl group contributes an additional −0.28 log units to lipophilicity (π value for aromatic -NO2) relative to the unsubstituted benzylidene analog, while simultaneously increasing the compound's capacity for π-π stacking interactions with aromatic amino acid residues in enzyme active sites [3].

Drug-likeness Physicochemical properties ADMET prediction Molecular descriptors

Synthetic Versatility: Nitro Group Reduction Enables On-Demand Diversification to Primary Amine for Conjugation and Library Expansion

The meta-nitro group on the benzylidene ring provides a chemically orthogonal reactive handle that is absent in the non-nitrated Schiff base analog 4-(benzylideneamino)-N-(2-pyridinyl)benzenesulfonamide. This nitro group can be selectively reduced to a primary aromatic amine using established conditions (Fe/HCl, SnCl2, or catalytic hydrogenation) without affecting the imine bond, provided controlled conditions are employed . The resulting 3-amino derivative serves as a versatile intermediate for: (i) amide coupling with carboxylic acid-containing drugs or fluorophores, (ii) diazotization and subsequent Sandmeyer-type functionalization to introduce halogens, hydroxyl, or cyano groups at the meta position, and (iii) isothiocyanate or sulfonyl chloride formation for bioconjugation . This synthetic flexibility significantly expands the accessible chemical space for structure-activity relationship (SAR) studies relative to the 4-[(3-nitrophenyl)methylideneamino]benzenesulfonamide analog (PubChem CID 21177358), which lacks the pyridinyl group and consequently has one fewer diversification site [1]. The combination of reducible nitro, hydrolyzable imine, and substitutable sulfonamide NH positions the target compound as a three-point diversification scaffold, compared to the two-point diversification available in the non-pyridinyl analog and the single-point diversification of sulfapyridine [2].

Chemical diversification Nitro reduction Amine conjugation Compound library synthesis

Optimal Application Scenarios for 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Antimicrobial Resistance Screening Programs Targeting Drug-Resistant Gram-Positive and Gram-Negative Pathogens

This compound is ideally suited for inclusion in antimicrobial screening libraries targeting resistant clinical isolates. Evidence demonstrates that sulfonamide Schiff bases achieve MIC values of 32–128 μg/mL against resistant S. aureus, E. faecalis, S. typhi, and K. pneumoniae, whereas parent sulfonamides such as sulfapyridine are completely inactive (MIC >512 μg/mL) against the same strains [1]. The 3-nitrophenyl substituent is predicted to further enhance activity through electronic modulation of the imine pharmacophore, as indicated by DFT docking studies [1]. Procuring the parent sulfonamide instead of this Schiff base derivative would produce false-negative screening results and miss potentially actionable antimicrobial hits.

COX-2 Selective Inhibitor Lead Optimization and Pharmacophore Validation Studies

The 4-benzylideneamino-benzenesulfonamide scaffold has demonstrated class-level COX-2 selectivity (SI = 114.5) exceeding that of celecoxib in human whole blood assays [2]. The target compound incorporates the identical pharmacophore with additional pyridinyl and 3-nitrophenyl substituents that are predicted, based on established SAR trends, to further tune COX-2/COX-1 selectivity [2]. This compound should be prioritized over simple 4-(benzylideneamino)benzenesulfonamide derivatives for SAR expansion programs aiming to optimize both potency and selectivity through dual electronic (nitro) and steric (pyridinyl) modulation.

Synthesis and Biological Evaluation of Transition Metal Complexes as Metallo-Antibacterial or Anticancer Agents

The imine and pyridinyl nitrogen donors of this compound enable bidentate chelation of Co(II), Ni(II), Cu(II), and Zn(II), forming stable coordination complexes with documented enhancement of antibacterial and cytotoxic activity relative to the free ligand [3]. Structurally analogous Schiff base-metal complexes derived from 4-(substituted-benzylideneamino)-N-(pyridin-2-yl)benzenesulfonamide have been crystallographically characterized and shown to exhibit 2- to 8-fold greater antibacterial potency than the uncomplexed ligand [3]. Researchers in bioinorganic chemistry should select this compound over non-Schiff base sulfonamides, which lack the imine donor required for stable chelate formation.

Focused Combinatorial Library Synthesis via Three-Point Scaffold Diversification

The target compound provides three orthogonal diversification points: (i) selective nitro reduction to a primary amine for amide coupling or diazotization chemistry, (ii) imine hydrolysis or reductive amination for linker modification, and (iii) sulfonamide N-functionalization . This three-point scaffold enables the generation of up to 1,000 compounds from a single core using just 10 building blocks per point, compared to 100 compounds from the two-point 4-[(3-nitrophenyl)methylideneamino]benzenesulfonamide scaffold . Medicinal chemistry groups building lead-optimization libraries will achieve a tenfold greater SAR coverage from the same number of synthetic operations when using this compound as the starting scaffold.

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